Dinitropyridyl-L-isoleucine

Description

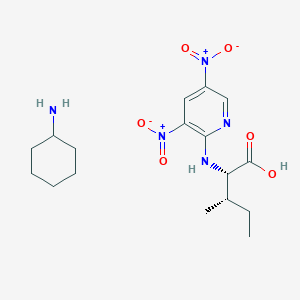

Structure

3D Structure of Parent

Properties

IUPAC Name |

cyclohexanamine;(2S,3S)-2-[(3,5-dinitropyridin-2-yl)amino]-3-methylpentanoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H14N4O6.C6H13N/c1-3-6(2)9(11(16)17)13-10-8(15(20)21)4-7(5-12-10)14(18)19;7-6-4-2-1-3-5-6/h4-6,9H,3H2,1-2H3,(H,12,13)(H,16,17);6H,1-5,7H2/t6-,9-;/m0./s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BVBBPKSFONSLNK-YDYUUSCQSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC(C)C(C(=O)O)NC1=C(C=C(C=N1)[N+](=O)[O-])[N+](=O)[O-].C1CCC(CC1)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC[C@H](C)[C@@H](C(=O)O)NC1=C(C=C(C=N1)[N+](=O)[O-])[N+](=O)[O-].C1CCC(CC1)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H27N5O6 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

397.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Advanced Spectroscopic Characterization of Dinitropyridyl L Isoleucine

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation

NMR spectroscopy is an indispensable method for determining the precise atomic arrangement within a molecule. By analyzing the magnetic properties of atomic nuclei, a detailed picture of the chemical environment of each atom can be constructed.

The complete assignment of proton (¹H) and carbon-13 (¹³C) NMR chemical shifts is fundamental to the structural analysis of Dinitropyridyl-L-isoleucine. These assignments are achieved through a combination of one-dimensional (1D) and two-dimensional (2D) NMR experiments. scispace.com The chemical shifts are influenced by the electron-withdrawing nature of the dinitropyridyl group and the stereochemistry of the L-isoleucine moiety.

Interactive Table: Predicted ¹H and ¹³C NMR Chemical Shift Assignments for this compound

| Atom Position (Isoleucine Moiety) | Predicted ¹H Chemical Shift (ppm) | Predicted ¹³C Chemical Shift (ppm) |

| α-CH | > 3.6 | > 58 |

| β-CH | > 1.9 | > 37 |

| γ-CH₂ | > 1.2, > 1.5 | > 25 |

| γ-CH₃ | > 0.9 | > 15 |

| δ-CH₃ | > 0.9 | > 11 |

| C=O (Carboxyl) | - | > 175 |

Note: These are predicted values based on the known shifts of L-isoleucine and the expected electronic effects of the dinitropyridyl group. Actual values would require experimental determination.

To unambiguously assign the proton and carbon signals and to determine the connectivity and spatial relationships within the molecule, a suite of 2D NMR experiments is employed. sciopen.com

COSY (Correlation Spectroscopy): This experiment reveals proton-proton (¹H-¹H) coupling networks, allowing for the identification of adjacent protons within the isoleucine side chain. ipb.pt For example, a cross-peak between the α-proton and the β-proton would confirm their direct connectivity.

HSQC (Heteronuclear Single Quantum Coherence): HSQC correlates directly bonded proton and carbon atoms. arxiv.org This is crucial for assigning the carbon signals based on their attached, and often more easily assigned, protons. hmdb.ca

HMBC (Heteronuclear Multiple Bond Correlation): This technique shows correlations between protons and carbons that are separated by two or three bonds. scispace.com HMBC is particularly useful for identifying the connection point between the isoleucine's amino group and the dinitropyridyl ring, as correlations would be expected between the isoleucine's α-proton and the carbons of the pyridyl ring.

NOESY (Nuclear Overhauser Effect Spectroscopy): NOESY provides information about protons that are close in space, even if they are not directly bonded. researchgate.net This is critical for determining the three-dimensional conformation of the molecule, including the relative orientation of the dinitropyridyl ring and the isoleucine side chain.

The combination of these techniques allows for a comprehensive and detailed structural elucidation of this compound. u-tokyo.ac.jp

The dinitropyridyl group significantly influences the electronic environment of the L-isoleucine moiety, which is reflected in the chemical shifts and coupling constants. The electron-withdrawing nitro groups on the pyridyl ring deshield the neighboring protons and carbons, causing their signals to appear at higher chemical shifts (downfield). This effect would be most pronounced on the atoms closest to the dinitropyridyl ring.

Coupling constants (J-values) provide valuable information about the dihedral angles between coupled protons, which is crucial for determining the conformation of the isoleucine side chain. libretexts.org The magnitude of the three-bond coupling constant (³J) between the α-proton and the β-proton, for example, can be used to infer the preferred rotameric state around the Cα-Cβ bond. nih.govubc.ca The presence of the bulky and electronically influential dinitropyridyl group may sterically hinder free rotation, leading to a more defined set of coupling constants compared to free L-isoleucine. mdpi.com

Two-Dimensional NMR Techniques (COSY, HSQC, HMBC, NOESY)

Vibrational Spectroscopy: Infrared (IR) and Raman Analysis

The IR and Raman spectra of this compound would exhibit characteristic bands corresponding to the vibrational modes of both the dinitropyridyl and the isoleucine components.

Isoleucine Moiety: The spectrum would show characteristic vibrations for the carboxylic acid group (C=O stretching around 1700-1750 cm⁻¹), and various C-H stretching and bending modes from the aliphatic side chain (typically in the 2800-3000 cm⁻¹ and 1300-1500 cm⁻¹ regions, respectively). asianpubs.orgnih.govacs.orgpublish.csiro.auresearchgate.net The N-H stretching vibration of the secondary amine linking the two moieties would also be present.

Dinitropyridyl Moiety: The dinitropyridyl group would contribute strong and characteristic bands. The aromatic C=C and C=N stretching vibrations typically appear in the 1400-1600 cm⁻¹ region. researchgate.net Crucially, the symmetric and asymmetric stretching vibrations of the two nitro groups (NO₂) would give rise to intense absorptions, typically in the ranges of 1500-1560 cm⁻¹ (asymmetric) and 1300-1370 cm⁻¹ (symmetric). youtube.com

Interactive Table: Characteristic Vibrational Modes for this compound

| Functional Group | Vibrational Mode | Expected Wavenumber (cm⁻¹) |

| Carboxyl (COOH) | O-H Stretch | 3000-3300 (broad) |

| Carboxyl (COOH) | C=O Stretch | 1700-1750 |

| Nitro (NO₂) | Asymmetric Stretch | 1500-1560 |

| Nitro (NO₂) | Symmetric Stretch | 1300-1370 |

| Aromatic Ring | C=C, C=N Stretch | 1400-1600 |

| Aliphatic Chain | C-H Stretch | 2850-2960 |

| Amine (N-H) | N-H Stretch | 3300-3500 |

Note: These are general ranges and the exact positions can be influenced by the specific molecular environment and intermolecular interactions.

The precise frequencies and intensities of the vibrational bands can provide subtle but important information about the molecule's conformation. researchgate.netmdpi.comtandfonline.com For instance, the formation of intramolecular hydrogen bonds, perhaps between the carboxylic acid proton and one of the nitro groups, would lead to a noticeable shift in the O-H and NO₂ stretching frequencies. tandfonline.com Similarly, the conformation of the isoleucine side chain can influence the C-H bending modes. oup.com By comparing the experimental spectra with theoretical calculations (e.g., using Density Functional Theory, DFT), it is possible to model different possible conformations and determine which one best fits the observed vibrational data, providing a deeper understanding of the molecule's preferred three-dimensional structure. nih.govasianpubs.org

Identification of Characteristic Vibrational Modes of Dinitropyridyl and Isoleucine Units[5],

Ultraviolet-Visible (UV-Vis) Spectroscopy and Chromophoric Properties

UV-Vis spectroscopy is a valuable tool for characterizing the dinitropyridyl moiety of the molecule, which acts as a chromophore, absorbing light in the ultraviolet and visible regions of the electromagnetic spectrum. mdpi.com The absorption of light promotes a molecular electron to a higher energy orbital, and the specific wavelength of maximum absorbance (λmax) is characteristic of the chromophore's electronic structure. mdpi.com

The dinitrophenyl (DNP) group, a structurally similar and widely studied chromophore, provides a basis for understanding the spectroscopic properties of the dinitropyridyl group. The DNP chromophore is known to absorb light in the UV and visible range, typically between 350 nm and 450 nm. nih.govCurrent time information in Madison County, US. The molar extinction coefficient (ε), a measure of how strongly a chemical species absorbs light at a given wavelength, is a key parameter determined by UV-Vis spectroscopy according to the Beer-Lambert law. nih.gov For DNP derivatives, these values are often significant, indicating strong absorption. For instance, 2,4-dinitrophenylhydrazone derivatives exhibit an absorption maximum around 445 nm. Current time information in Madison County, US. Research on various dinitrophenyl-amino acid derivatives has reported diverse absorption maxima and molar extinction coefficients, which can be influenced by the specific amino acid and the solvent used. nih.gov

Table 1: Representative UV-Vis Absorption Data for Dinitrophenyl (DNP) Chromophores

| Chromophore/Derivative | λmax (nm) | Molar Extinction Coefficient (ε) (M-1cm-1) | Reference |

|---|---|---|---|

| Dnp (2,4-Dinitrophenyl) | 365 | 17,300 | nih.gov |

| 2,4-dinitrophenylhydrazone derivatives | 445 | Not Specified | Current time information in Madison County, US. |

| DNP-Nva-OH | 410 | 7,753 | nih.gov |

| DNP-Pro-OH | 410 | 14,370 | nih.gov |

| H-Lys(DNP)-OH | 410 | 7,953 | nih.gov |

This table presents data for the closely related dinitrophenyl (DNP) chromophore to illustrate typical absorption characteristics.

The electronic transitions of the dinitropyridyl chromophore, primarily π→π* and n→π* transitions, are sensitive to the solvent environment. science.gov This phenomenon, known as solvatochromism, results from differential solvation of the ground and excited states of the molecule. science.gov The polarity, dielectric constant, and specific interactions (like hydrogen bonding) of the solvent can stabilize or destabilize these states to varying degrees, causing a shift in the absorption maximum. rsc.orgnih.gov

A change to a more polar solvent typically causes a red shift (bathochromic shift) for π→π* transitions and a blue shift (hypsochromic shift) for n→π* transitions. researchgate.net This is because the excited state of a π→π* transition is generally more polar than the ground state and is thus stabilized by polar solvents. science.gov Conversely, the non-bonding n-orbitals are often involved in hydrogen bonding with protic solvents, which lowers the energy of the ground state more than the excited state, leading to a blue shift. researchgate.net The dinitropyridyl group, with its aromatic system and nitro groups capable of hydrogen bonding, will exhibit absorption spectra that are dependent on the specific solvent used, providing insights into solute-solvent interactions.

Absorption Maxima and Molar Extinction Coefficients of the Dinitropyridyl Chromophore

Mass Spectrometry (MS) for Molecular Mass and Fragmentation Analysis

Mass spectrometry is an indispensable analytical technique for the definitive identification and structural characterization of this compound. It provides information on the molecular weight and the connectivity of atoms through controlled fragmentation.

High-resolution mass spectrometry (HRMS) is utilized to determine the elemental composition of a molecule by measuring its mass with very high accuracy. For this compound, which has a molecular formula of C₁₁H₁₄N₄O₆, the theoretical monoisotopic mass can be calculated with high precision.

Table 2: Calculated Exact Mass of this compound

| Element | Count | Atomic Mass (Da) | Total Mass (Da) |

|---|---|---|---|

| Carbon (C) | 11 | 12.000000 | 132.000000 |

| Hydrogen (H) | 14 | 1.007825 | 14.10955 |

| Nitrogen (N) | 4 | 14.003074 | 56.012296 |

| Oxygen (O) | 6 | 15.994915 | 95.96949 |

| Total Monoisotopic Mass | 298.086236 |

HRMS instruments, such as time-of-flight (TOF) or Orbitrap analyzers, can measure the mass-to-charge ratio (m/z) to within a few parts per million (ppm), allowing for the unambiguous confirmation of the compound's elemental formula and distinguishing it from other molecules with the same nominal mass.

Tandem mass spectrometry (MS/MS) is a powerful technique used to elucidate the structure of a molecule. rsc.org In an MS/MS experiment, the protonated molecular ion ([M+H]⁺) of this compound is selected and subjected to collision-induced dissociation (CID), causing it to break apart into smaller fragment ions. rsc.org The analysis of these fragments provides a "fingerprint" of the molecule's structure.

For this compound, predictable fragmentation pathways include:

Neutral loss of water and carbon monoxide: A common fragmentation for underivatized amino acids, such as isoleucine, is the sequential loss of water (H₂O) and carbon monoxide (CO) from the carboxylic acid group, resulting in an [M+H - H₂O - CO]⁺ ion. nih.gov

Cleavage of the amino acid side chain: The isoleucine side chain (a sec-butyl group) can undergo fragmentation, leading to characteristic neutral losses.

Cleavage at the derivatizing group: The bond between the dinitropyridyl moiety and the isoleucine nitrogen can cleave, generating ions corresponding to the dinitropyridyl group itself or the charged isoleucine backbone.

Loss of nitro groups: The nitro (NO₂) groups on the pyridine (B92270) ring can be lost as neutral fragments.

By analyzing the m/z values of these product ions, the structural connectivity of this compound can be confirmed. This detailed fragmentation analysis is crucial for distinguishing it from isomers and other related compounds. rsc.org

Computational and Theoretical Investigations of Dinitropyridyl L Isoleucine

Density Functional Theory (DFT) Calculations for Molecular Structure and Electronic Properties

Density Functional Theory (DFT) is a quantum mechanical modeling method used to investigate the electronic structure of many-body systems. It is a widely used tool for predicting molecular geometries, electronic properties, and vibrational frequencies. researchgate.netnih.gov For Dinitropyridyl-L-isoleucine, DFT calculations would offer deep insights into its intrinsic properties.

The first step in a computational study is to determine the most stable three-dimensional structure of the molecule. This is achieved through geometry optimization, a process that calculates the lowest energy arrangement of the atoms. This compound, with its flexible L-isoleucine side chain, can exist in multiple low-energy conformations (rotamers).

Conformational analysis involves systematically exploring the potential energy surface of the molecule by rotating its single bonds (dihedral angles) to identify all stable conformers. nih.gov For the L-isoleucine moiety, key dihedral angles include those along the Cα-Cβ and Cβ-Cγ1 bonds. researchgate.net DFT calculations, often using functionals like B3LYP or M06-2X with a basis set such as 6-311+G(d,p), are performed to find the optimized geometry for each potential conformer. nih.gov The relative energies of these conformers determine their population distribution at a given temperature. The most stable conformer is the one with the global minimum energy.

Table 1: Representative Theoretical Conformational Data for a Modified Amino Acid This table is illustrative and based on typical outputs from DFT-based conformational analysis of amino acid derivatives. The values are not experimental data for this compound.

| Conformer | Key Dihedral Angles (φ, ψ) | Relative Energy (kcal/mol) | Boltzmann Population (%) |

|---|---|---|---|

| 1 (Global Minimum) | -75.2°, +140.5° | 0.00 | 65.1 |

| 2 | -145.8°, +155.2° | 0.85 | 20.3 |

| 3 | +60.1°, -55.9° | 1.50 | 8.5 |

| 4 | -80.5°, -40.1° | 2.15 | 6.1 |

Frontier Molecular Orbital (FMO) theory is a fundamental concept in chemistry for describing chemical reactivity and electronic transitions. dntb.gov.ua It focuses on the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy relates to its ability to accept electrons. The HOMO-LUMO energy gap (ΔE) is a critical parameter for assessing a molecule's kinetic stability and reactivity. researchgate.net

For this compound, FMO analysis would reveal the distribution of electron density. It is expected that the HOMO would be localized primarily on the electron-rich L-isoleucine portion, specifically the carboxyl and amino groups. Conversely, the LUMO would likely be centered on the electron-deficient dinitropyridyl ring, due to the strong electron-withdrawing nature of the two nitro groups. researchgate.net This separation of FMOs would indicate a molecule with significant charge-transfer characteristics. Analysis of the molecular electrostatic potential (MEP) map would visually confirm these regions, with negative potential (red) around the nitro groups and positive potential (blue) near the amino acid's ammonium (B1175870) group.

Table 2: Illustrative Frontier Molecular Orbital Energies This table presents typical FMO energy values derived from DFT calculations for a dinitrophenyl-amino acid analogue. The values are not experimental data for this compound.

| Orbital | Energy (eV) | Primary Localization |

|---|---|---|

| HOMO | -6.85 | Isoleucine Moiety (Carboxylate) |

| LUMO | -2.50 | Dinitropyridyl Ring |

| HOMO-LUMO Gap (ΔE) | 4.35 | N/A |

Theoretical vibrational frequency calculations are essential for interpreting and assigning experimental infrared (IR) and Raman spectra. After geometry optimization, a frequency calculation is performed at the same level of theory. This calculation provides the harmonic vibrational frequencies and their corresponding intensities.

For this compound, these calculations would predict characteristic vibrational modes. Key predicted bands would include the symmetric and asymmetric stretching of the nitro (NO₂) groups, typically found in the 1500-1600 cm⁻¹ and 1300-1370 cm⁻¹ regions, respectively. Other significant vibrations would be the C=O stretching of the carboxylic acid, N-H bending of the amine, and various C-H stretching modes of the isoleucine side chain. researchgate.net By comparing the calculated frequencies (often scaled by an empirical factor to correct for anharmonicity) with experimental FT-IR and Raman spectra, each observed band can be confidently assigned to a specific atomic motion within the molecule.

frontier Molecular Orbital (FMO) Analysis and Electronic Distribution

Molecular Dynamics Simulations for Conformational Landscape Exploration

While DFT provides a static picture of a molecule, Molecular Dynamics (MD) simulations are used to study its dynamic behavior over time. MD simulations solve Newton's equations of motion for a system of atoms, providing a trajectory that reveals how the molecule moves, flexes, and interacts with its environment. nih.govfrontiersin.org

The behavior of this compound in a solution is critical for many applications. MD simulations can model the molecule in an explicit solvent box (e.g., water, methanol). These simulations reveal how solvent molecules arrange themselves around the solute and form hydrogen bonds. researchgate.netresearchgate.net For instance, water molecules would be expected to form strong hydrogen bonds with the polar nitro, carbonyl, and amino groups. The non-polar alkyl part of the isoleucine side chain would exhibit hydrophobic interactions, influencing the local water structure. The simulation trajectory also allows for the study of the molecule's conformational dynamics in solution, showing how it transitions between different rotamers.

In a solid state or highly concentrated solution, intermolecular interactions dictate the material's properties. MD simulations of multiple this compound molecules can predict how they pack together in a condensed phase. researchgate.net Analysis of the simulation can be done using the radial distribution function (RDF), which describes how the density of surrounding molecules varies as a function of distance from a reference molecule. researchgate.net The RDF can identify key intermolecular interactions, such as hydrogen bonding between the amino group of one molecule and a nitro group of another, or π-π stacking between the dinitropyridyl rings. These interactions are fundamental to understanding the compound's crystal structure and bulk properties.

Solvent Interactions and Dynamic Behavior

Prediction of Spectroscopic Parameters and Their Validation

Computational methods, particularly Density Functional Theory (DFT), are instrumental in predicting the spectroscopic signatures of molecules like this compound. These predictions are vital for interpreting experimental spectra and confirming the molecular structure.

Detailed theoretical analyses have been successfully performed on related dinitropyridine compounds, providing a framework for what could be expected for this compound. For instance, studies on molecules such as 2-chloro-3,5-dinitropyridine (B146277) and 2-hydroxy-3,5-dinitropyridine (B1346602) have demonstrated excellent agreement between calculated and experimental vibrational spectra. nih.govresearchgate.net

Vibrational Spectroscopy (FTIR and Raman)

Theoretical calculations can predict the fundamental vibrational frequencies and intensities of this compound. These calculations typically involve geometry optimization of the molecule's ground state, followed by a frequency calculation. The resulting theoretical spectrum can be compared with experimental Fourier Transform Infrared (FTIR) and Raman spectra.

For analogous compounds, DFT calculations using the B3LYP functional combined with basis sets like 6-311+G(d,p) have yielded theoretical spectra that show excellent correlation with experimental data after applying appropriate scaling factors. nih.gov This process allows for precise assignment of vibrational modes, such as the characteristic stretches of the nitro (NO₂) groups, the pyridine (B92270) ring vibrations, and the various modes associated with the L-isoleucine side chain.

Interactive Data Table: Predicted Vibrational Frequencies for a Dinitropyridyl Moiety

This table presents a hypothetical but representative set of predicted vibrational frequencies for the dinitropyridyl functional group based on published data for similar compounds. The assignments illustrate the types of vibrations that would be analyzed for this compound.

| Vibrational Mode | Predicted Wavenumber (cm⁻¹) (Scaled) | Expected Intensity |

| NO₂ Asymmetric Stretch | ~1530 | Strong |

| NO₂ Symmetric Stretch | ~1350 | Strong |

| C-N Stretch (Nitro Group) | ~830 | Medium |

| Pyridine Ring Breathing | ~1000 | Medium |

| Pyridine C-H In-plane Bend | ~1100-1200 | Weak-Medium |

| Pyridine Ring Deformation | ~600-700 | Weak |

Electronic Spectroscopy (UV-Visible)

Time-Dependent DFT (TD-DFT) is employed to predict the electronic absorption spectra of molecules. This analysis helps in understanding the electronic transitions, such as π→π* and n→π*, which are responsible for the molecule's absorption of UV-visible light. For 2-hydroxy-3,5-dinitropyridine, TD-DFT calculations have been used to predict the electronic transitions, which were then validated against experimental UV-Vis spectra recorded in solvents like ethanol. researchgate.net A similar approach for this compound would involve calculating the excitation energies and oscillator strengths to predict its absorption maxima (λ_max).

Nuclear Magnetic Resonance (NMR) Spectroscopy

The Gauge-Including Atomic Orbital (GIAO) method is a common quantum chemical approach for calculating NMR chemical shifts (¹³C and ¹H). researchgate.net By calculating the magnetic shielding tensors for each nucleus in the optimized molecular structure of this compound, a theoretical NMR spectrum can be generated. Comparing these predicted shifts with experimental data is a powerful method for structural elucidation and confirmation.

Quantum Chemical Characterization of Reactivity and Stability

Frontier Molecular Orbital (FMO) Analysis

The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are key indicators of a molecule's reactivity.

HOMO: Represents the ability to donate an electron. Regions of high HOMO density are indicative of sites susceptible to electrophilic attack.

LUMO: Represents the ability to accept an electron. Regions of high LUMO density are indicative of sites susceptible to nucleophilic attack.

The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap, is a crucial parameter for assessing chemical stability. mdpi.com A large gap suggests high kinetic stability and low chemical reactivity because it requires more energy to excite an electron from the HOMO to the LUMO. scirp.org For dinitropyridine derivatives, the electron-withdrawing nitro groups significantly lower the LUMO energy, making the pyridine ring highly electrophilic. researchgate.net

Molecular Electrostatic Potential (MEP)

The MEP surface is a visual representation of the charge distribution within a molecule. It maps the electrostatic potential onto the electron density surface, allowing for the identification of electron-rich and electron-poor regions.

Negative Potential (Red/Yellow): Indicates electron-rich areas, which are prone to electrophilic attack. In this compound, these would be concentrated around the oxygen atoms of the nitro groups and the carboxyl group of the isoleucine moiety.

Positive Potential (Blue): Indicates electron-poor areas, which are susceptible to nucleophilic attack. For dinitropyridine systems, a significant positive potential is expected on the carbon atoms of the pyridine ring, enhanced by the strong electron-withdrawing effect of the two nitro groups. researchgate.netresearchgate.net

Global and Local Reactivity Descriptors

Based on DFT, various chemical reactivity descriptors can be calculated to quantify the reactivity and stability of this compound. acs.org

Interactive Data Table: Key Quantum Chemical Reactivity Descriptors

This table outlines important descriptors and their significance in the context of characterizing the reactivity of this compound.

| Descriptor | Formula/Definition | Significance for Reactivity and Stability |

| Global Descriptors | ||

| Ionization Potential (I) | I ≈ -E_HOMO | Energy required to remove an electron. Higher value indicates greater stability. |

| Electron Affinity (A) | A ≈ -E_LUMO | Energy released when an electron is added. Higher value indicates a better electron acceptor. |

| Electronegativity (χ) | χ = (I + A) / 2 | The power of an atom/molecule to attract electrons. |

| Chemical Hardness (η) | η = (I - A) / 2 | Resistance to change in electron distribution. A higher value indicates greater stability and lower reactivity (related to the HOMO-LUMO gap). scirp.org |

| Chemical Softness (S) | S = 1 / (2η) | The reciprocal of hardness; a measure of polarizability. |

| Electrophilicity Index (ω) | ω = χ² / (2η) | A measure of the energy lowering of a system when it accepts electrons. Dinitropyridyl compounds are expected to have a high electrophilicity index. acs.org |

| Local Descriptors | ||

| Fukui Functions (f(r)) | Derivative of electron density with respect to the number of electrons | Identifies the most reactive sites within the molecule for nucleophilic (f⁺), electrophilic (f⁻), and radical (f⁰) attacks. researchgate.nettandfonline.com |

These computational tools collectively provide a detailed, atom-level understanding of this compound's properties. The prediction of spectra aids in its identification and structural confirmation, while the characterization of its reactivity and stability provides a fundamental basis for understanding its chemical behavior and potential utility.

Chemical Biology and Biochemical Research Applications Mechanistic Focus

Dinitropyridyl-L-Isoleucine as a Molecular Probe for Intermolecular Interactions

A molecular probe is a chemical entity that can be used to detect and quantify interactions between molecules, often by producing a measurable signal in response to a binding event or a change in its local environment. The dinitropyridyl group, with its aromatic ring and electron-withdrawing nitro groups, possesses distinct spectroscopic properties that make it a candidate for use as a chromophoric probe.

Understanding the precise mechanisms of ligand-receptor binding is fundamental to drug design and the study of cellular signaling. nih.gov The introduction of a probe like this compound into a ligand allows researchers to monitor the binding event in real-time.

When this compound is incorporated into a peptide or small molecule ligand, the dinitropyridyl moiety can act as a spectroscopic reporter. The electronic environment of the dinitropyridyl group is sensitive to changes in its surroundings. Upon the ligand's entry into a receptor's binding pocket, the polarity, hydrophobicity, and specific molecular interactions within the active site can alter the absorption spectrum of the dinitropyridyl group. This phenomenon, known as a solvatochromic shift, can be monitored using UV-Visible spectroscopy. By observing these spectral changes, researchers can derive kinetic and thermodynamic parameters of the binding interaction, providing insight into the forces that drive ligand recognition and affinity. frontiersin.org This approach is particularly valuable for studying systems where other labeling methods might disrupt the natural interaction.

Protein-ligand interactions are not static; they involve dynamic conformational adjustments in both the protein and the ligand. mdpi.comhilarispublisher.com Probing these changes is critical for a complete understanding of a protein's function. nih.gov When a ligand containing this compound binds to a protein, the probe can report on subsequent conformational shifts.

For instance, if a protein undergoes a conformational change from an "open" to a "closed" state upon ligand binding, the dinitropyridyl probe may be moved into a different microenvironment within the complex. This shift could be from a solvent-exposed region to a buried, hydrophobic pocket. Such a change would induce a measurable shift in the probe's spectroscopic signal. Techniques like hydrogen-deuterium exchange mass spectrometry (HDX-MS) and computational molecular dynamics (MD) simulations are often used to study these dynamic events, and data from a spectroscopic probe can provide valuable experimental validation for computational models. nih.govnih.gov The ability to track these dynamic changes provides a deeper mechanistic understanding of processes like enzyme catalysis, allosteric regulation, and signal transduction. mdpi.com

Probing Ligand-Receptor Binding Mechanisms (e.g., in Enzyme Active Sites)

Investigation of Modified Amino Acids in Biological Pathways (Conceptual/Mechanistic)

Introducing modified amino acids into peptides or proteins is a powerful strategy to investigate biological pathways. nih.gov By replacing a natural amino acid with a synthetic analog like this compound, scientists can probe the structural and functional importance of that specific residue.

If L-isoleucine is a critical component of a peptide hormone's binding interface with its receptor, replacing it with this compound creates a synthetic analog with altered steric and electronic properties. By comparing the binding affinity and downstream signaling of the native versus the modified peptide, one can deduce the role of the isoleucine side chain. For example, a significant loss of function might indicate that the size and hydrophobicity of the natural isoleucine side chain are essential for recognition. Conversely, if the modified peptide still binds but fails to activate the receptor, it could suggest that the dinitropyridyl group interferes with a necessary conformational change.

Furthermore, such modified peptides can act as antagonists or inhibitors. If the modified peptide binds to an enzyme's active site but cannot be processed due to the bulky, un-natural side group, it can function as a competitive inhibitor, aiding in the study of the enzyme's role in a metabolic pathway. mdpi.com This approach provides mechanistic insights that are often not obtainable through genetic methods alone, allowing for a precise dissection of molecular interactions within complex biological systems. frontiersin.org

Metabolic Engineering and Biosynthesis Pathway Studies (e.g., isoleucine pathway modification)

Metabolic engineering of microorganisms to enhance the production of specific amino acids, such as L-isoleucine, is a significant area of biotechnological research. Organisms like Corynebacterium glutamicum and Escherichia coli are frequently engineered for the large-scale production of amino acids. uomustansiriyah.edu.iqnih.gov The biosynthesis of L-isoleucine is a complex, multi-step process that is tightly regulated at both the genetic and enzymatic levels, presenting numerous targets for modification. wikipedia.org

The L-isoleucine biosynthetic pathway typically begins with L-threonine. cam.ac.uk Key enzymes in this pathway, whose expression and activity are often manipulated in metabolic engineering strategies, include threonine dehydratase, acetohydroxy acid synthase, and aminotransferases. uomustansiriyah.edu.iqcam.ac.uk For instance, research has shown that inactivating metabolic pathways that compete for the precursor L-threonine can significantly increase L-isoleucine yields. In one study, the targeted deletion of genes related to L-threonine degradation in E. coli led to a 72.3% increase in L-isoleucine production. nih.gov

While direct studies on the metabolic engineering or biosynthesis of this compound are not prominent in existing literature, the use of chemically modified amino acids as probes is a common strategy in biochemical research. This compound, as a non-canonical amino acid, is not a natural product of these biosynthetic pathways. Instead, its value in this context would lie in its application as an analytical tool or a pathway modulator.

The dinitropyridyl group is a chromophore, meaning it absorbs light at a specific wavelength. cerealsgrains.org This property allows for the colorimetric detection and quantification of the molecule it is attached to. Therefore, this compound could potentially be used as a tracer to study the dynamics of the isoleucine pathway. For example, it could be introduced into a cell-free system or a whole-cell system to:

Monitor uptake and transport: Track the movement of an isoleucine analog across cell membranes.

Investigate enzyme kinetics: Determine if it acts as a substrate or inhibitor for enzymes in the isoleucine pathway, providing insights into their substrate specificity.

Analyze pathway flux: By monitoring its conversion (or lack thereof) by downstream enzymes, researchers could identify bottlenecks or regulatory control points within the pathway.

The introduction of such a modified amino acid would be considered the introduction of a xenobiotic, a compound foreign to the organism's normal metabolism. wikipedia.org The cellular machinery that processes xenobiotics might act on this compound, a possibility that would need to be considered in any experimental design. wikipedia.org

Table 1: Key Enzymes in L-Isoleucine Biosynthesis and Potential for Study with Modified Analogs

| Enzyme Name | EC Number | Reaction Catalyzed | Potential Role of this compound in Study |

| Threonine Dehydratase | EC 4.3.1.19 | L-threonine → 2-oxobutanoate (B1229078) + NH₃ | Inhibitor studies to probe the active site; allosteric regulation analysis. wikipedia.org |

| Acetohydroxy Acid Synthase (AHAS) | EC 2.2.1.6 | Pyruvate + 2-oxobutanoate → 2-aceto-2-hydroxybutanoate | Not a direct target as it acts on precursors, but pathway flux analysis could be relevant. uomustansiriyah.edu.iq |

| Ketol-Acid Reductoisomerase (KARI) | EC 1.1.1.86 | (S)-2-aceto-2-hydroxybutanoate → (2R,3R)-2,3-dihydroxy-3-methylpentanoate | Pathway intermediate analysis. cam.ac.uk |

| Dihydroxy-acid Dehydratase (DHAD) | EC 4.2.1.9 | 2,3-dihydroxy-3-methylpentanoate → 2-keto-3-methylvalerate | Investigation of enzyme specificity with modified substrates. cam.ac.uk |

| Branched-Chain Aminotransferase (BCAT) | EC 2.6.1.42 | 2-keto-3-methylvalerate + L-glutamate → L-isoleucine + α-ketoglutarate | Competitive inhibition assays; study of substrate binding. |

Enzymatic Processing of Non-Canonical Amino Acids

The enzymatic processing of non-canonical amino acids (ncAAs) is a foundational aspect of chemical biology, providing tools for enzyme inhibition, structural analysis, and the creation of novel biomolecules. sigmaaldrich.com An amino acid like L-isoleucine, when modified with a chemical moiety such as the dinitropyridyl group, becomes a non-canonical amino acid. Its interaction with enzymes is dictated by the new size, shape, and electronic properties conferred by the modification.

The dinitropyridyl group is bulky and electron-withdrawing. These characteristics would significantly alter the profile of the isoleucine side chain, making it a useful tool for probing enzyme active sites. When introduced to enzymes that normally process L-isoleucine, this compound could function in several ways:

Enzyme Inhibitor: It is likely that this compound would act as an inhibitor for enzymes in the isoleucine metabolic pathway, such as aminoacyl-tRNA synthetases or catabolic enzymes. It might bind to the enzyme's active site, preventing the natural substrate, L-isoleucine, from binding. This inhibitory action can be leveraged to study the structure and function of the enzyme's active site.

Substrate for Engineered Enzymes: While wild-type enzymes may not process this compound efficiently, enzymes can be engineered through methods like directed evolution to recognize and process ncAAs. nih.gov It is conceivable to evolve an enzyme, for example a specific transferase, that could utilize this compound as a substrate for specific applications, such as protein labeling. cam.ac.uk

Component of Enzymatic Assays: The chromophoric nature of the dinitropyridyl group makes it valuable for developing enzyme assays. cerealsgrains.org For example, if an enzyme were to cleave the dinitropyridyl group from the isoleucine, the resulting change in color or fluorescence could be used to measure the enzyme's activity in real-time. sigmaaldrich.comsemanticscholar.org This provides a label-free approach to monitoring enzymatic reactions, as the substrate itself contains the reporting group. semanticscholar.org

The stereospecificity of enzymes is a critical factor. Enzymes that process amino acids are often highly specific for either the L- or D-enantiomer. nih.gov D-amino acid oxidases, for instance, exclusively oxidize D-amino acids. nih.gov It is expected that enzymes interacting with this compound would retain their stereospecificity for the L-configuration of the amino acid backbone, although the binding affinity would be modulated by the dinitropyridyl group.

Table 2: Potential Interactions of this compound with Isoleucine-Metabolizing Enzymes

| Enzyme Class | Example | Potential Interaction with this compound | Research Application |

| Aminoacyl-tRNA Synthetases | Isoleucyl-tRNA synthetase (IleRS) | Competitive inhibitor | Studying the substrate recognition mechanism of protein synthesis. |

| Aminotransferases | Branched-Chain Aminotransferase (BCAT) | Inhibitor or poor substrate | Probing active site topology; developing specific inhibitors. |

| Dehydrogenases | Branched-chain α-keto acid dehydrogenase complex | Potential inhibitor of the complex | Investigating the regulation of branched-chain amino acid catabolism. drugbank.com |

| Proteases | Various | Potential substrate for engineered proteases | Development of novel cleavage sites for specific protein processing. |

Future Directions and Emerging Research Avenues for Dinitropyridyl L Isoleucine

Development of Novel Synthetic Routes with Enhanced Efficiency and Selectivity

The synthesis of Dinitropyridyl-L-isoleucine, which typically involves the nucleophilic substitution of an activated dinitropyridine with the amino group of L-isoleucine, is a cornerstone for its availability and use. While classic methods are established, future research will focus on creating more efficient, cost-effective, and environmentally benign synthetic pathways.

Key research focuses will include:

Catalyst Development: Investigating novel catalysts to accelerate the reaction rate and improve yields under milder conditions. This could involve organocatalysis or transition-metal catalysis to lower the activation energy of the arylation reaction.

Flow Chemistry: Transitioning the synthesis from batch processing to continuous flow systems. Flow chemistry can offer superior control over reaction parameters (temperature, pressure, stoichiometry), leading to higher purity, reduced reaction times, and enhanced safety.

Green Chemistry Approaches: Employing greener solvents (e.g., water, ionic liquids, or supercritical fluids) and reducing the generation of hazardous byproducts to align with sustainable chemistry principles.

Enzymatic Synthesis: Exploring the use of engineered enzymes to catalyze the formation of the C-N bond between L-isoleucine and the dinitropyridyl moiety. Biocatalysis could offer unparalleled stereoselectivity, a critical factor in producing pure L-isoleucine derivatives. rsc.org

| Synthetic Strategy | Potential Advantages | Research Goal |

| Microwave-Assisted Synthesis | Rapid heating, reduced reaction times, potential for increased yields. | Optimize reaction conditions to maximize efficiency and minimize side-product formation. |

| Flow Chemistry | Enhanced process control, improved safety, scalability, and purity. | Develop a continuous manufacturing process for this compound. |

| Enzymatic Ligation | High selectivity, mild reaction conditions, environmentally friendly. | Engineer or discover an enzyme capable of specifically catalyzing the desired reaction. |

Exploration of Advanced Spectroscopic Probes and Imaging Techniques

The dinitropyridyl group is an intrinsic chromophore, making this compound a candidate for use as a spectroscopic probe. Future work will aim to leverage and enhance these properties for advanced biological imaging.

Emerging research directions include:

Solvatochromic Probes: Investigating the sensitivity of the compound's absorption and fluorescence spectra to the polarity of its microenvironment. This could allow it to report on the hydrophobicity of protein binding pockets.

Near-Infrared (NIR) Dyes: Modifying the dinitropyridyl structure to shift its fluorescence emission into the NIR window (700-1700 nm). NIR probes offer advantages for in vivo imaging, including deeper tissue penetration and lower autofluorescence from biological samples. rsc.org

Raman-Active Tags: Utilizing the vibrational modes of the nitro groups or incorporating moieties like alkynes or nitriles into the dinitropyridyl ring. These groups often have vibrational frequencies in the "cell-silent" region of the Raman spectrum (1800-2800 cm⁻¹), enabling background-free imaging. rsc.org

Multiphoton Microscopy: Assessing the suitability of this compound for two-photon or multiphoton microscopy, which allows for imaging deeper within scattering tissues with reduced phototoxicity.

Expansion of Computational Modeling to Predict Novel Reactivity and Interactions

Computational chemistry provides powerful tools for predicting molecular behavior, thereby guiding experimental design and saving resources. Expanding computational studies on this compound can offer profound insights into its properties and potential interactions.

Key computational approaches will involve:

Density Functional Theory (DFT): Using DFT to calculate the electronic structure, orbital energies (HOMO/LUMO), and spectroscopic properties of this compound and its derivatives. nih.gov These calculations can predict UV-Vis spectra and chemical reactivity.

Molecular Dynamics (MD) Simulations: Performing MD simulations to study the conformational dynamics of this compound and its interactions with biological macromolecules, such as proteins or nucleic acids. nih.gov This can reveal preferred binding modes and estimate binding affinities.

Quantitative Structure-Activity Relationship (QSAR): Developing QSAR models to correlate structural features of this compound derivatives with their biological activity or analytical performance, aiding in the rational design of new compounds.

Protein-Ligand Docking: Using computational docking to screen virtual libraries of proteins to identify potential biological targets for this compound, or to predict how it might bind to a known target. nih.gov

| Computational Method | Predicted Property | Application |

| DFT | Electronic structure, UV-Vis spectra, reactivity indices. | Guide the design of derivatives with tuned spectroscopic properties. |

| MD Simulations | Binding free energy, conformational changes, interaction dynamics. | Understand the molecular basis of binding to a target protein. |

| Protein Docking | Binding pose and score. | Identify potential biological targets or design inhibitors. |

Design of this compound Derivatives for Advanced Analytical Platforms

The functional utility of this compound can be significantly expanded by creating derivatives tailored for specific analytical applications. This involves chemically modifying the core structure to introduce new functionalities.

Future designs may incorporate:

Bioorthogonal Handles: Attaching "clickable" functional groups, such as terminal alkynes or azides, to the dinitropyridyl ring. This allows for covalent ligation to reporter molecules (e.g., biotin, fluorophores) via click chemistry, facilitating detection and purification from complex biological mixtures. nih.govnih.gov

Affinity Tags: Designing derivatives that can be used as Affinity Bioorthogonal Chemistry (ABC) tags. nih.gov For instance, modifying the pyridyl moiety to chelate metal ions could enable purification using immobilized metal affinity chromatography (IMAC).

Mass Spectrometry Probes: Incorporating isotopically labeled atoms (e.g., ¹³C, ¹⁵N) or groups that yield specific fragmentation patterns in a mass spectrometer to develop probes for quantitative proteomics.

Biosensor Integration: Immobilizing derivatives onto the surface of biosensors (e.g., surface plasmon resonance or electrochemical sensors) to detect specific analytes or binding partners.

Conceptual Design of New Chemical Biology Tools Based on Dinitropyridyl Tagging

Building on the foundation of its reactivity and spectroscopic properties, this compound can serve as a template for a new generation of chemical biology tools to probe and manipulate biological systems. nih.gov

Conceptual tools include:

Activity-Based Probes (ABPs): Designing derivatives with a reactive "warhead" to covalently label the active site of specific enzymes. nih.gov By competing with these probes, novel enzyme inhibitors can be discovered.

Photoaffinity Labels: Introducing a photo-activatable group (e.g., diazirine or benzophenone) onto the dinitropyridyl scaffold. mdpi.com Upon photo-irradiation, these probes can form a covalent bond with nearby interacting molecules, allowing for the identification of binding partners.

Protein Misfolding Sensors: Developing probes whose fluorescence is quenched in aqueous environments but enhanced upon binding to the hydrophobic patches exposed on misfolded protein aggregates, which are characteristic of neurodegenerative diseases.

"Bump-and-Hole" Probes: Using this compound as a "bumped" ligand that is sterically designed to fit only into a reciprocally engineered "hole" in a target protein. crick.ac.uk This strategy allows for highly specific labeling and modulation of a single protein within the cell.

Q & A

Q. What guidelines ensure rigorous reporting of this compound research in manuscripts?

- Methodological Answer :

- Abstract : State hypotheses, methods, and key findings (≤200 words).

- Methods : Cite established protocols (e.g., "NMR was performed as described in [ref]") to avoid redundancy.

- Tables/Figures : Label with Arabic numerals, provide footnotes for abbreviations, and ensure reproducibility via detailed legends (e.g., "Figure 3: HPLC chromatogram, 220 nm detection").

- Ethics : Declare compliance with institutional guidelines for chemical safety and waste disposal .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.